N-Dodecyl-N'-methylurea

Descripción

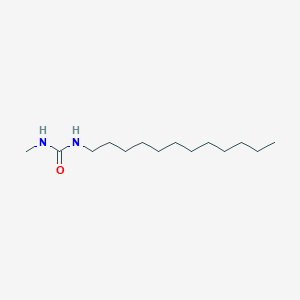

N-Dodecyl-N'-methylurea is a urea derivative characterized by a dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group (-CH₃) on the adjacent nitrogen (Figure 1A, ). The dodecyl chain enhances hydrophobicity, while the methyl group may influence steric effects and hydrogen-bonding capacity, critical for interactions in biological or colloidal systems.

Propiedades

Número CAS |

39804-99-4 |

|---|---|

Fórmula molecular |

C14H30N2O |

Peso molecular |

242.40 g/mol |

Nombre IUPAC |

1-dodecyl-3-methylurea |

InChI |

InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17) |

Clave InChI |

FIGBTDOMBRNSSW-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCNC(=O)NC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:

C12H25NH2+CH3NCO→C12H25NHCONHCH3

Industrial Production Methods

Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding urea derivatives.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Oxidized urea derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted urea derivatives.

Aplicaciones Científicas De Investigación

N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

Mecanismo De Acción

The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituted Urea Derivatives

Urea derivatives vary significantly in properties based on substituents. Key comparisons include:

Key Findings :

- Alkyl Chain Impact : The dodecyl chain in N-Dodecyl-N'-methylurea likely enhances micelle formation compared to shorter-chain analogs (e.g., fenuron), improving surfactant efficacy but reducing water solubility .

Surfactant Comparisons

N-Dodecyl-N'-methylurea shares surfactant-like features with quaternary ammonium compounds (QACs) but differs in mechanism:

Key Findings :

- Efficiency : QACs (e.g., BAC12, DDPAC) outperform urea derivatives in surface tension reduction and antimicrobial potency due to permanent positive charges .

- Biodegradability : N-Dodecyl-N'-methylurea may exhibit better environmental compatibility than persistent QACs, as methylurea is metabolized by certain methylotrophic bacteria .

Thermal and Functional Stability

While N-Dodecyl-N'-methylurea itself isn’t studied here, its urea backbone and alkyl chain suggest comparable thermal resilience, albeit with reduced crystallinity due to the flexible dodecyl group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.